Cas no 3563-49-3 (1-Pentanone,1-(4-methylphenyl)-2-(1-pyrrolidinyl)-)
3563-49-3 structure
Product Name:1-Pentanone,1-(4-methylphenyl)-2-(1-pyrrolidinyl)-
Numero CAS:3563-49-3
MF:C16H23NO
MW:245.359924554825
CID:306960
PubChem ID:14373
Update Time:2025-04-19
1-Pentanone,1-(4-methylphenyl)-2-(1-pyrrolidinyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Pentanone,1-(4-methylphenyl)-2-(1-pyrrolidinyl)-
- 4'-Methyl-2-(1-pyrrolidinyl)valerophenone
- Pyrovalerone
- CHEBI:134998
- PYROVALERONE [MART.]
- Pirovalerona
- 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one
- PYROVALERONE [MI]
- 1-Pentanone, 1-(4-methylphenyl)-2-(1-pyrrolidinyl)-
- CHEMBL201960
- UNII-VOU69C02JP
- Pyrovaleronum [INN-Latin]
- 3563-49-3
- 1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one
- NS00017901
- Q410824
- SWUVZKWCOBGPTH-UHFFFAOYSA-N
- PYROVALERONE [WHO-DD]
- 1-P-TOLYL-1-OXO-2-PYRROLIDINO-N-PENTANE
- HY-U00296
- 4'-methyl-alpha-pyrrolidinovalerophenone
- VOU69C02JP
- CS-7265
- DEA No. 1485
- Pirovalerona [INN-Spanish]
- J8.659B
- 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
- SCHEMBL164376
- Pyrovaleronum
- 1-(4-Methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone #
- Pyrovalerone [INN]
- Valerophenone, 4'-methyl-2-(1-pyrrolidinyl)-
- DTXSID20863194
- BDBM50182555
-
- Inchi: 1S/C16H23NO/c1-3-6-15(17-11-4-5-12-17)16(18)14-9-7-13(2)8-10-14/h7-10,15H,3-6,11-12H2,1-2H3
- Chiave InChI: SWUVZKWCOBGPTH-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC(C)=CC=1)C(CCC)N1CCCC1
Proprietà calcolate
- Massa esatta: 245.17809
- Massa monoisotopica: 245.177964357g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 5
- Complessità: 262
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 20.3Ų
Proprietà sperimentali
- Punto di ebollizione: bp0.08 104°
- PSA: 20.31
1-Pentanone,1-(4-methylphenyl)-2-(1-pyrrolidinyl)- Letteratura correlata
-
Khalid A. Alsenedi,Calum Morrison Anal. Methods 2017 9 2732
-
Senhan Xu,Ping Wu,Wei Zhang Org. Biomol. Chem. 2016 14 11389
-
Xueguo Chen,Ting Zhang Anal. Methods 2014 6 8291
-
Barbara Zdrazil,Eva Hellsberg,Michael Viereck,Gerhard F. Ecker Med. Chem. Commun. 2016 7 1819
-
Lewis A. T. Allen,Robert-Cristian Raclea,Philipp Natho,Philip J. Parsons Org. Biomol. Chem. 2021 19 498
3563-49-3 (1-Pentanone,1-(4-methylphenyl)-2-(1-pyrrolidinyl)-) Prodotti correlati
- 90-84-6(1-Propanone,2-(diethylamino)-1-phenyl-)
- 1157739-24-6(α-[1-[Ethylmethylamino]ethyl]benzenemethanone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso